N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl group, and a sulfonyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates. This reaction allows for the formation of the benzo[d]oxazole ring system in a single step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzo[d]oxazole ring, while reduction could lead to the formation of reduced amine or alcohol derivatives.
Scientific Research Applications
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: Compounds with similar benzo[d]oxazole structures, such as N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines.
Sulfonyl-substituted benzamides: Compounds with similar sulfonyl and benzamide functionalities.
Uniqueness
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzo[d]oxazole and sulfonyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-8-6-7-17-29(18)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-3-2-9-21(22)26-28-23-11-4-5-12-24(23)33-26/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYNOIZHBOJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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